molecular formula C19H17N3O3 B2800119 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105250-81-4

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Katalognummer: B2800119
CAS-Nummer: 1105250-81-4
Molekulargewicht: 335.363
InChI-Schlüssel: OPCSECDGOUNNIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a 1,4-benzoxazin-3-one core linked to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group. Benzoxazines are known for anti-inflammatory, antimicrobial, and anticancer activities , while 1,2,4-oxadiazoles are valued for their metabolic stability and ability to act as bioisosteres for esters or amides . The synthesis of such compounds typically involves cyclization reactions, as evidenced by methods yielding analogous derivatives in "ethical yields" using spectroscopic characterization (e.g., ¹H NMR, IR) .

Eigenschaften

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-7-8-14(9-13(12)2)19-20-17(25-21-19)10-22-15-5-3-4-6-16(15)24-11-18(22)23/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCSECDGOUNNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the 1,2,4-oxadiazole ring. This intermediate is further reacted with 2H-benzo[b][1,4]oxazin-3(4H)-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also participate in signaling pathways, affecting cellular processes and responses.

Vergleich Mit ähnlichen Verbindungen

The compound’s structural analogs differ primarily in substituents on the oxadiazole-attached phenyl ring or modifications to the benzoxazine core. Below is a comparative analysis of key analogs:

Structural Analogues and Substituent Effects
Compound Name Substituents (Oxadiazole Phenyl Ring) Benzoxazine Core Modification Molecular Formula Molecular Weight Key Data/Applications References
4-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (Target Compound) 3,4-Dimethylphenyl None C₂₀H₁₉N₃O₃ 349.39 g/mol N/A (Structural benchmark)
7-Chloro-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (BB80477) 4-Trifluoromethoxyphenyl, 7-Cl Chlorine at C7 C₁₈H₁₁ClF₃N₃O₄ 425.75 g/mol Enhanced lipophilicity (CF₃ group)
4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (L111-0179) 3,4-Dimethoxyphenyl Methyl at C7 C₂₀H₁₉N₃O₅ 381.39 g/mol Improved solubility (methoxy groups)
Derivatives from substituted-phenyl-1,2,4-oxadiazol-5-yl methyl-2-(3-oxo-benzoxazine) acetates Varied (e.g., 4-Br, 4-NO₂) Acetate side chain C₁₈–₂₀H₁₅–₁₇N₃O₅ ~375–400 g/mol Broad-spectrum antimicrobial activity (hypothesized)

Key Observations :

Substituent Effects on Physicochemical Properties :

  • The 3,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions, favoring membrane permeability. In contrast, the trifluoromethoxy group in BB80477 increases electronegativity and metabolic stability .
  • Methoxy groups in L111-0179 improve aqueous solubility compared to methyl groups, critical for bioavailability .

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring require harsher reaction conditions but exhibit higher yields (70–85%) compared to electron-donating groups (e.g., methyl, methoxy) .

Biological Implications :

  • While direct activity data for the target compound is unavailable, structurally related benzoxazine-oxadiazole hybrids demonstrate antimicrobial and anti-inflammatory activities . For instance, bromo-substituted analogs (e.g., 4-bromophenyl) show moderate inhibition against E. coli (MIC = 32 µg/mL) .

Broader Heterocyclic Context

Pyridazine derivatives with oxadiazole-sulfanyl linkages (e.g., 3-(4-ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine) highlight the versatility of oxadiazole rings in conferring rigidity and stability to heterocyclic systems . However, their structural divergence from benzoxazinones limits direct comparability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one?

  • Methodology : Synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under reflux in solvents like ethanol or methanol .

Benzoxazinone Functionalization : Alkylation or nucleophilic substitution to introduce the oxadiazole-methyl group at the C4 position of the benzoxazinone core .

Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final compound .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like over-alkylation or ring-opening .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., benzoxazinone C3-ketone vs. oxadiazole C5-methyl linkage) .
  • Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns, particularly for the oxadiazole-benzoxazinone junction .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm planarity of the oxadiazole ring and its orientation relative to the benzoxazinone .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Enzyme Inhibition : The oxadiazole moiety may interact with ATP-binding pockets in kinases, as seen in structurally similar compounds .
  • Receptor Binding : The 3,4-dimethylphenyl group enhances hydrophobic interactions with G-protein-coupled receptors (GPCRs), though specificity requires further validation .
    • Assays : Initial screens using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Optimization Strategies :

Parameter Optimal Condition Impact
Solvent Anhydrous DMF or THFEnhances nucleophilicity of intermediates
Temperature 60–80°C for cyclization stepsBalances reaction rate vs. decomposition
Catalyst K2_2CO3_3 or Cs2_2CO3_3Facilitates deprotonation in alkylation
Workup Acidic aqueous wash (pH 4–5)Removes unreacted amidoxime precursors
  • Validation : Use DOE (Design of Experiments) to statistically assess parameter interactions .

Q. How can contradictory data in biological activity studies be resolved?

  • Case Example : Discrepancies in IC50_{50} values across kinase assays may arise from:

  • Substituent Effects : Compare analogues with varying substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) to isolate steric/electronic contributions .
  • Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentrations to minimize variability .
    • Resolution :

Orthogonal Assays : Validate results using thermal shift assays (TSA) or cellular proliferation screens .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • Methods :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • QSAR Models : Corrogate substituent lipophilicity (ClogP) with membrane permeability .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and CYP450 interactions .
    • Validation : Compare in silico predictions with in vitro Caco-2 permeability or microsomal stability assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.